molecular formula C23H25ClN4O2 B2506983 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 1286722-48-2

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2506983
CAS No.: 1286722-48-2
M. Wt: 424.93
InChI Key: YPFHYGIZUDFVDM-UHFFFAOYSA-N
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Description

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25ClN4O2 and its molecular weight is 424.93. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Fatty Acid Synthesis

Chloroacetamide derivatives, including compounds with chlorophenyl and dimethylphenyl groups, have been studied for their ability to inhibit fatty acid synthesis in algae, highlighting their potential use as herbicides. These compounds, such as alachlor and metazachlor, are selective herbicides used to control annual grasses and broad-leaved weeds in various crops. This research indicates the utility of chloroacetamide derivatives in agricultural applications to enhance crop protection and yield (Weisshaar & Böger, 1989).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been utilized to synthesize novel coordination complexes with metals like Co(II) and Cu(II), which were characterized and analyzed for their structural features and antioxidant activity. These complexes show significant antioxidant properties, suggesting their potential application in developing new antioxidant agents. The study underscores the versatility of pyrazole-acetamide derivatives in synthesizing coordination complexes with potential biological activities (Chkirate et al., 2019).

Hydrolysis and Chemical Transformations

Research on the hydrolysis of chloroacetanilide derivatives, including those with pyrazol and dimethylphenyl components, reveals insights into their chemical transformations under acidic and basic conditions. These studies provide valuable information on the stability and reactivity of such compounds, which is crucial for designing drugs with desired pharmacokinetic properties (Rouchaud et al., 2010).

Cytotoxic Activities

The exploration of sulfonamide derivatives, including those with acetamide linkages, for their cytotoxic activities against cancer cell lines offers promising leads in anticancer drug development. These studies highlight the potential of such compounds to act as effective agents against breast and colon cancers, further emphasizing the importance of chemical modifications in enhancing biological activities (Ghorab et al., 2015).

Molecular Conformations and Hydrogen Bonding

Investigations into the molecular conformations and hydrogen bonding patterns of acetamide derivatives, including those with pyrazol and chlorophenyl groups, contribute to our understanding of their structural properties. These studies are essential for designing compounds with specific biological activities, as the molecular conformation and intermolecular interactions significantly influence a compound's pharmacological properties (Narayana et al., 2016).

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-16-4-3-5-17(2)22(16)25-21(29)15-28-14-20(18-6-8-19(24)9-7-18)23(26-28)27-10-12-30-13-11-27/h3-9,14H,10-13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFHYGIZUDFVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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